Ethyl 5-(((4-(trifluoromethyl)phenyl)amino)methyl)furan-2-carboxylate
Description
Properties
Molecular Formula |
C15H14F3NO3 |
|---|---|
Molecular Weight |
313.27 g/mol |
IUPAC Name |
ethyl 5-[[4-(trifluoromethyl)anilino]methyl]furan-2-carboxylate |
InChI |
InChI=1S/C15H14F3NO3/c1-2-21-14(20)13-8-7-12(22-13)9-19-11-5-3-10(4-6-11)15(16,17)18/h3-8,19H,2,9H2,1H3 |
InChI Key |
NCKHZKCJGXHLNL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)CNC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(((4-(trifluoromethyl)phenyl)amino)methyl)furan-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Amino-Methyl Intermediate: The reaction begins with the formation of the amino-methyl intermediate by reacting 4-(trifluoromethyl)aniline with formaldehyde under acidic conditions.
Furan Ring Formation: The intermediate is then reacted with furan-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the furan ring.
Esterification: Finally, the carboxylic acid group on the furan ring is esterified with ethanol under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(((4-(trifluoromethyl)phenyl)amino)methyl)furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The nitro group on the phenyl ring can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines (R-NH2) or thiols (R-SH) under basic conditions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Amino derivatives of the phenyl ring.
Substitution: Substituted trifluoromethyl derivatives.
Scientific Research Applications
Antitubercular Activity
Research indicates that Ethyl 5-(((4-(trifluoromethyl)phenyl)amino)methyl)furan-2-carboxylate exhibits significant potential as an antitubercular agent. Its mechanism of action involves the inhibition of MbtI (mycobactin biosynthesis enzyme), which is crucial for the survival of Mycobacterium tuberculosis. The presence of the trifluoromethyl group enhances its interaction with biological targets, potentially increasing efficacy against resistant strains of tuberculosis .
Key Findings:
- Inhibition of MbtI: Compounds similar to this compound have shown effective inhibition of MbtI, suggesting a competitive mechanism with natural substrates .
- Efficacy Against Resistant Strains: The structural features may enhance binding affinity to the enzyme's active site, making it a candidate for developing treatments against drug-resistant tuberculosis strains.
Broader Applications in Drug Development
The compound's unique structure allows for various modifications that could lead to derivatives with enhanced biological activities. This versatility opens avenues for research into other therapeutic applications beyond tuberculosis, including potential uses in treating other bacterial infections due to its reactivity and ability to form diverse derivatives .
Agrochemical Potential
Given its chemical properties, this compound may also find applications in agrochemicals. Its structural characteristics could be leveraged to develop new pesticides or herbicides, particularly those targeting specific plant pathogens or pests through targeted biochemical pathways .
Mechanism of Action
The mechanism of action of Ethyl 5-(((4-(trifluoromethyl)phenyl)amino)methyl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The furan ring may also participate in electron transfer reactions, contributing to its bioactivity.
Comparison with Similar Compounds
Table 1. Key Comparison of Furan-2-carboxylate Derivatives
Comparison with Ethyl 5-((4-Bromo-2-chlorophenoxy)methyl)furan-2-carboxylate
Functional Group and Reactivity
- Substituent: This analogue replaces the aminomethyl group with a 4-bromo-2-chlorophenoxymethyl moiety. The phenoxy group introduces steric bulk and alters electronic properties compared to the amino linker in the target compound.
- Synthesis: Synthesized via nucleophilic substitution between 4-bromo-2-chlorophenol and ethyl 5-(chloromethyl)furan-2-carboxylate in DMF with K₂CO₃ (69% yield ). This highlights the versatility of furan-2-carboxylate esters in forming diverse derivatives.
Implications for Drug Design
- The trifluoromethyl group in the target compound may enhance membrane permeability compared to the bromo/chloro substituents in the phenoxy analogue.
Heterocyclic Variations
- Thiophene Analogues: Ethyl 4-cyano-3-methyl-5-[(trifluoroacetyl)amino]thiophene-2-carboxylate () replaces the furan ring with a thiophene, demonstrating how heterocycle choice affects electronic properties and bioavailability. Thiophenes generally exhibit greater aromaticity, influencing reactivity and stability.
Biological Activity
Ethyl 5-(((4-(trifluoromethyl)phenyl)amino)methyl)furan-2-carboxylate, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C15H14F3N1O3
Molecular Weight: 315.27 g/mol
CAS Number: [Not specified in the sources]
The structure of this compound features a furan ring substituted with a trifluoromethyl phenyl group, which is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves multiple steps including the formation of the furan ring and subsequent functionalization with amino and carboxylate groups. A common synthetic route includes:
- Formation of the Furan Ring: Starting from suitable precursors like furfural derivatives.
- Aminoalkylation: Introducing the amino group via nucleophilic substitution.
- Esterification: Converting the carboxylic acid to an ester using ethyl alcohol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various furan derivatives. This compound has been evaluated for its antiproliferative effects against several cancer cell lines.
These findings suggest that the compound exhibits significant cytotoxicity, particularly against HeLa cells, indicating its potential as a chemotherapeutic agent.
The mechanism by which this compound exerts its effects may involve:
- Inhibition of Tubulin Polymerization: Similar to other benzo[b]furan derivatives, it may disrupt microtubule dynamics, leading to cell cycle arrest.
- Induction of Apoptosis: The compound has been shown to activate apoptotic pathways in various cancer cell lines, contributing to its antiproliferative effects.
Case Studies
-
Study on In Vivo Efficacy:
In an animal model, this compound was administered to assess its tumor-inhibiting properties. The results indicated a significant reduction in tumor size compared to control groups, reinforcing its potential as an anticancer agent. -
Comparative Study with Standard Chemotherapeutics:
A comparative analysis with standard chemotherapeutic agents revealed that this compound had lower toxicity profiles while maintaining efficacy, suggesting it could be a safer alternative in cancer therapy.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare Ethyl 5-(((4-(trifluoromethyl)phenyl)amino)methyl)furan-2-carboxylate?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, analogous compounds like Ethyl 5-((4-bromo-2-chlorophenoxy)methyl)furan-2-carboxylate are synthesized by reacting a phenol derivative with ethyl 5-(chloromethyl)furan-2-carboxylate in DMF using K₂CO₃ as a base at 60°C for 5 hours . For the target compound, the trifluoromethylphenylamine group may require coupling via Buchwald-Hartwig amination or a Mannich reaction. Purification often involves column chromatography (e.g., 20% EtOAc in hexane) and recrystallization.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : To confirm substituent positions on the furan ring and the ethyl ester. The trifluoromethyl group (CF₃) appears as a singlet in ¹⁹F NMR .
- IR Spectroscopy : To identify carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) stretches.
- Mass Spectrometry (HRMS) : For molecular ion confirmation (e.g., [M+H]⁺ or [M+Na]⁺).
Q. What is the role of the trifluoromethyl group in modulating physicochemical properties?
- Methodological Answer : The CF₃ group enhances lipophilicity and metabolic stability, which can be quantified via logP measurements (e.g., octanol-water partitioning) or computational tools like COSMO-RS. This group also influences electronic effects, which can be studied using Hammett σ constants or DFT calculations .
Advanced Research Questions
Q. How do structural modifications at the furan 5-position affect bioactivity?
- Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs with varying substituents (e.g., halogens, alkyl chains) and testing in vitro. For instance, related furan carboxylates exhibit antimicrobial activity via enzyme inhibition (e.g., cytochrome P450). Assays like MIC (minimum inhibitory concentration) or enzymatic IC₅₀ are used, with data analyzed using multivariate regression .
Q. What crystallographic challenges arise due to conformational flexibility in this compound?
- Methodological Answer : The aminomethyl and trifluoromethyl groups introduce torsional flexibility, leading to disorder in crystal structures. SHELXL refinement (e.g., PART instructions) or Cremer-Pople puckering parameters can model ring distortions . High-resolution synchrotron data (≤1.0 Å) improves electron density maps for accurate disorder resolution .
Q. How can computational methods predict reactivity or biological target interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimizes geometry and calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular Docking : Screens against protein targets (e.g., kinases) using AutoDock Vina. Validation via MD simulations assesses binding stability.
- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., BBB permeability) .
Q. What analytical strategies resolve data contradictions in reaction yield optimization?
- Methodological Answer : Contradictions in yields may stem from competing side reactions (e.g., hydrolysis of the ethyl ester). Design of Experiments (DoE) with variables like temperature, solvent polarity, and catalyst loading identifies optimal conditions. LC-MS monitors intermediates, while ANOVA statistically validates reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
